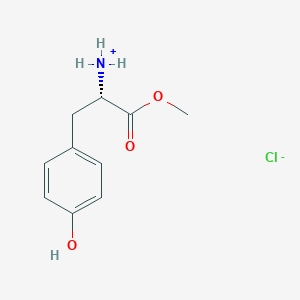

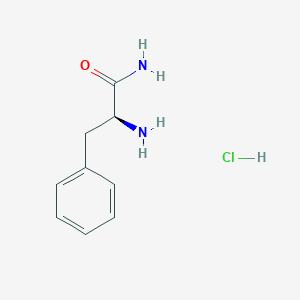

L-Phénylalaninamide chlorhydrate

Vue d'ensemble

Description

L-Phenylalaninamide hydrochloride is a compound with the molecular formula C9H12N2O·HCl . It is a white to off-white powder or crystal . It is an amino acid amide .

Molecular Structure Analysis

The molecular weight of L-Phenylalaninamide hydrochloride is 200.67 . The InChI key is KLHLGTPNBQXSJT-QMMMGPOBSA-N . The SMILES string representation is Cl.NC(CC1=CC=CC=C1)C(N)=O .Physical and Chemical Properties Analysis

L-Phenylalaninamide hydrochloride is a solid at 20 degrees Celsius . It has a specific rotation of +15.0 to +23.0 degrees (C=2, H2O) . It is soluble in water . Its melting point is 234 °C .Applications De Recherche Scientifique

Amide d'acide aminé

Ce composé est un amide d'acide aminé . Les amides d'acides aminés ont une large gamme d'applications dans la recherche biologique, y compris l'étude de la structure et de la fonction des peptides, la conception de nouveaux peptidomimétiques et la synthèse d'inhibiteurs enzymatiques.

Enantioséparation

L-Phénylalaninamide peut être utilisé dans l'enantioséparation des acides aminés dansyles . L'enantioséparation est le processus de séparation des molécules chirales, qui sont des molécules qui ne peuvent pas être superposées à leur image miroir. Ceci est important dans de nombreux domaines de la chimie, de la biologie et de la médecine.

Électrochromatographie capillaire par échange de ligands (LE-CEC)

Le composé a été utilisé dans le développement d'un nouveau type de colonne monolithique chirale pour l'enantioséparation des acides aminés dansyles par électrochromatographie capillaire par échange de ligands (LE-CEC) . La LE-CEC est une technique utilisée en chimie analytique pour séparer les ions en fonction de leur affinité pour un ligand.

Activité inhibitrice de la tyrosinase

La recherche a montré que l'acide kojique-phénylalanine amide, un dérivé du L-Phénylalaninamide, présente une excellente activité inhibitrice de la tyrosinase . La tyrosinase est une enzyme qui participe à la production de mélanine, le pigment qui donne la couleur à notre peau et à nos cheveux. Les inhibiteurs de cette enzyme pourraient avoir des applications potentielles dans le traitement des troubles liés à la pigmentation.

Libération de prolactine

Une autre étude a révélé que les analogues du peptide libérant la prolactine avec un cycle aromatique modifié d'un amide de phénylalanine C-terminal présentent des propriétés biologiques . La prolactine est une hormone qui joue un rôle dans diverses fonctions importantes, notamment le métabolisme, la régulation du système immunitaire et le développement pancréatique.

Safety and Hazards

Mécanisme D'action

Target of Action

L-Phenylalaninamide hydrochloride, also known as H-Phe-NH2.HCl, is an amino acid amide . It is a derivative of the essential amino acid phenylalanine It’s parent compound, l-phenylalanine, is known to be a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine .

Mode of Action

L-Phenylalanine is used by the brain to produce norepinephrine, a chemical that transmits signals between nerve cells and the brain . It is also involved in the production of dopamine . These neurotransmitters play crucial roles in mood regulation, alertness, and memory .

Biochemical Pathways

It is a precursor in the synthesis of melanin, dopamine, norepinephrine, and thyroxine . In engineered E. coli strains, L-Phenylalanine is produced through the shikimate (SHIK) and L-Phe branch pathways .

Result of Action

It is used by the brain to produce norepinephrine, which transmits signals between nerve cells and the brain, keeps you awake and alert, reduces hunger pains, functions as an antidepressant, and helps improve memory .

Analyse Biochimique

Biochemical Properties

L-Phenylalaninamide hydrochloride is an amino acid amide . It is soluble in water and has a melting point of 234 °C The compound is involved in various biochemical reactions

Cellular Effects

The cellular effects of L-Phenylalaninamide hydrochloride are not well-studied. It is known that phenylalanine, the parent compound of L-Phenylalaninamide hydrochloride, plays a crucial role in various cellular processes. For instance, phenylalanine modulates gut hormone release and glucose tolerance, and suppresses food intake through the calcium-sensing receptor in rodents .

Molecular Mechanism

It is known that phenylalanine, the parent compound, exerts its effects primarily through its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal storage conditions .

Metabolic Pathways

L-Phenylalaninamide hydrochloride is likely involved in the phenylalanine metabolic pathway. Phenylalanine is first transaminated to phenylpyruvic acid, which can then be reduced to phenyllactic acid .

Subcellular Localization

It is known that phenylalanine ammonia-lyases (PALs), which are involved in the metabolism of phenylalanine, are localized in both the cytosol and the endoplasmic reticulum .

Propriétés

IUPAC Name |

(2S)-2-amino-3-phenylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H2,11,12);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHLGTPNBQXSJT-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474604 | |

| Record name | L-Phenylalaninamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65864-22-4 | |

| Record name | L-Phenylalaninamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Phenylalaninamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

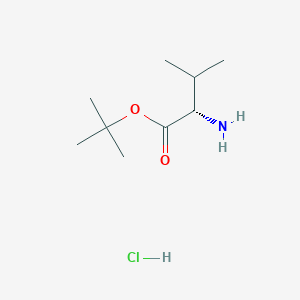

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of L-Phenylalaninamide hydrochloride in the synthesis of Frakefamide?

A: L-Phenylalaninamide hydrochloride serves as a crucial building block in the synthesis of Frakefamide []. This tetrapeptide incorporates L-Phenylalaninamide as its C-terminal residue, contributing to the overall structure and potentially influencing the molecule's biological activity.

Q2: How does the synthetic process described in the research paper benefit from the use of isobutyl chloroformate in peptide bond formation?

A: The research highlights the use of isobutyl chloroformate as a coupling agent in mixed anhydride peptide synthesis []. This method is particularly advantageous for large-scale production due to the surprising stability of the formed mixed anhydrides, even at low temperatures (-10°C). This stability simplifies the process, reduces racemization of the coupling products, and contributes to the high yield and purity of the final Frakefamide product.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.